Cas no 86-28-2 (N-Ethylcarbazole)

N-Ethylcarbazole is an electron-rich heteroarene that exhibits unique photophysical properties. This compound offers a balance between solubility and thermal stability, making it suitable for various applications in organic synthesis and materials science. Its ability to form stable radical cations enables its use as a precursor for conducting polymers and functional dyes.
N-Ethylcarbazole structure
N-Ethylcarbazole structure
Product Name:N-Ethylcarbazole
CAS No:86-28-2
MF:C14H13N
MW:195.259723424911
MDL:MFCD00004967
CID:81730
PubChem ID:6836
Update Time:2026-01-22

N-Ethylcarbazole Chemical and Physical Properties

Names and Identifiers

    • 9-Ethyl-9H-carbazole
    • 9-ETHYLCARBAZOLE
    • N-ETHYLCARBAZOLE
    • TIMTEC-BB SBB000344
    • 9-ethyl-9h-carbazol
    • 9-ethyl-carbazol
    • Carbazole, 9-ethyl-
    • 9-Ethylcarbazole1000µg
    • Carbazole,9-ethyl- (6CI,7CI,8CI)
    • NSC 60585
    • N-乙基咔唑
    • 9H-Carbazole, 9-ethyl-
    • N-ethyl carbazole
    • 9-ethyl-carbazole
    • 6AK165L0RO
    • N-ethylcarbazol
    • 9-ethyl carbazole
    • NSC60585
    • PubChem9523
    • 9-Ethyl-9H-carbazole #
    • DSSTox_CID_31158
    • DSSTox_GSID_52585
    • KSC448Q9H
    • PLAZXGNBGZYJSA-UHFFFAOYSA-
    • 9-Ethyl-9H-carbazole (ACI)
    • Carbazole, 9-ethyl- (6CI, 7CI, 8CI)
    • DTXSID1052585
    • CHEMBL3560610
    • AKOS000269069
    • CS-W015719
    • NCGC00357097-01
    • F0051-0113
    • InChI=1/C14H13N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,2H2,1H3
    • NSC-60585
    • AI3-14686
    • MFCD00004967
    • SCHEMBL151563
    • NS00008214
    • AS-14830
    • EC 201-660-4
    • E0071
    • Z104475008
    • N-Ethylcarbazole, Technical
    • D90470
    • HY-W015003
    • UNII-6AK165L0RO
    • BCP22983
    • Q291377
    • Tox21_303819
    • 49717-15-9
    • 9-Ethylcarbazole, 97%
    • DTXCID8031158
    • CAS-86-28-2
    • EINECS 201-660-4
    • E0247
    • EN300-19741
    • AB00990922-01
    • Q-200571
    • 86-28-2
    • CCRIS 6847
    • N-Ethylcarbazole
    • MDL: MFCD00004967
    • Inchi: 1S/C14H13N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,2H2,1H3
    • InChI Key: PLAZXGNBGZYJSA-UHFFFAOYSA-N
    • SMILES: C1C=C2C3C(N(C2=CC=1)CC)=CC=CC=3
    • BRN: 148115

Computed Properties

  • Exact Mass: 195.10500
  • Monoisotopic Mass: 195.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.6
  • Topological Polar Surface Area: 4.9

Experimental Properties

  • Color/Form: White needle like crystals.
  • Density: 1.0590
  • Melting Point: 68.0 to 71.0 deg-C
  • Boiling Point: 166°C/4mmHg(lit.)
  • Flash Point: 186 ºC
  • Refractive Index: 1.6394
  • Water Partition Coefficient: Insoluble
  • Stability/Shelf Life: Stable. Incompatible with strong oxidising agents.
  • PSA: 4.93000
  • LogP: 3.81440
  • Solubility: Soluble in hot ethanol, ether, acetone, chlorobenzene and pentane. Insoluble in water.

N-Ethylcarbazole Security Information

N-Ethylcarbazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-Ethylcarbazole Pricemore >>

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N-Ethylcarbazole Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Boron nitride ;  16 h, heated
Reference
Construction of a Nanoporous Highly Crystalline Hexagonal Boron Nitride from an Amorphous Precursor for Catalytic Dehydrogenation
Chen, Hao; et al, Angewandte Chemie, 2019, 58(31), 10626-10630

Production Method 2

Reaction Conditions
1.1 Catalysts: Alumina ,  Palladium ,  Rhodium ,  Silica ;  1 h, heated
Reference
Interheteromolecular Hyperconjugation Boosts (De)hydrogenation for Reversible H2 Storage
Xue, Wenjie; et al, ChemSusChem, 2023, 16(1),

Production Method 3

Reaction Conditions
1.1 Reagents: Methanol ,  Sodium hydroxide Catalysts: Platinum Solvents: Methanol ;  24 h, 150 °C
Reference
Methanol as a Potential Hydrogen Source for Reduction Reactions Enabled by a Commercial Pt/C Catalyst
Goyal, Vishakha; et al, Journal of Organic Chemistry, 2023, 88(4), 2245-2259

Production Method 4

Reaction Conditions
1.1 Catalysts: Sodium tert-butoxide ,  Iridium, [9-[[bis(1,1-dimethylethyl)phosphino-κP]oxy]benzo[h]quinolin-10-yl-κC,κ… Solvents: Ethanol ;  3 h, 60 °C
1.2 Reagents: Oxygen
Reference
Transfer Hydrogenation of Alkenes Using Ethanol Catalyzed by a NCP Pincer Iridium Complex: Scope and Mechanism
Wang, Yulei; et al, Journal of the American Chemical Society, 2018, 140(12), 4417-4429

Production Method 5

Reaction Conditions
1.1 Reagents: Lithium ,  Sodium Solvents: Tetrahydrofuran ;  rt; rt → reflux; 24 h, reflux
1.2 Reagents: Methanol ;  rt
Reference
Ring contracting sulfur extrusion from oxidized phenothiazine ring systems
Farmer, Steven C.; et al, Molecules, 2008, 13(6), 1345-1352

Production Method 6

Reaction Conditions
1.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  8 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  overnight, 5 °C
Reference
Iodine-catalyzed aromatization of tetrahydrocarbazoles and its utility in the synthesis of glycozoline and murrayafoline A: a combined experimental and computational investigation
Humne, Vivek; et al, Organic & Biomolecular Chemistry, 2014, 12(27), 4832-4836

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltributylammonium chloride Solvents: Benzene ,  Water ;  rt; 3 - 4 h, reflux
Reference
Synthesis of N-alkyl-carbazole-3, 6-dicarbaldehyde
Hu, Bin-bin; et al, Huaxue Shiji, 2013, 35(7), 589-592

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetone ;  4 h, reflux
Reference
Push-pull fluorophores with viscosity dependent and aggregation induced emissions insensitive to polarity
Telore, Rahul D.; et al, Dyes and Pigments, 2015, 122, 359-367

Production Method 9

Reaction Conditions
1.1 Reagents: Lithium Solvents: Tetrahydrofuran
Reference
Lithium cleavages of some heterocycles in tetrahydrofuran. II
Gilman, Henry; et al, Journal of the American Chemical Society, 1958, 80, 380-3

Production Method 10

Reaction Conditions
1.1 Catalysts: Palladium diacetate Solvents: Toluene ;  1 h, rt
1.2 Reagents: Iodobenzene diacetate ;  3 h, rt
Reference
Rh(III)-Catalyzed N-Nitroso Directed C-H Arylation for Facile Construction of Diverse N-Hetero Biaryl Compounds
Wang, Pei-Long; et al, Chemistry - An Asian Journal, 2020, 15(22), 3825-3828

Production Method 11

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Iron(2+), tris(1,10-phenanthroline-κN1,κN10)-, (OC-6-11)-, salt with 1,1,1-trifl… Solvents: Tetrahydrofuran ;  0.77 h, 40 psi, rt; 3.33 h, 40 psi, rt
1.2 Reagents: Silica
Reference
Photochemical Synthesis of Carbazoles Using an [Fe(phen)3](NTf2)2/O2 Catalyst System: Catalysis toward Sustainability
Parisien-Collette, Shawn; et al, Organic Letters, 2016, 18(19), 4994-4997

Production Method 12

Reaction Conditions
1.1 Reagents: (±)-Propylene oxide ,  Iodine Catalysts: (T-4)-(2,9-Dimethyl-1,10-phenanthroline-κN1,κN10)[1,1′-(9,9-dimethyl-9H-xanthene… Solvents: Tetrahydrofuran ;  20 h, rt
Reference
Cu(Xantphos)(dmp)BF4
Hernandez-Perez, Augusto Cesar; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-3

Production Method 13

Reaction Conditions
1.1 Catalysts: Palladium ,  Copper ,  Graphene (oxide) ;  7 h, 453 K
Reference
Component controlled synthesis of bimetallic PdCu nanoparticles supported on reduced graphene oxide for dehydrogenation of dodecahydro-N-ethylcarbazole
Wang, Bin; et al, Applied Catalysis, 2019, 251, 261-272

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Toluene ,  Water ;  10 min, rt
1.2 Catalysts: Tetrabutylammonium iodide ;  reflux
Reference
Macrophage Migration Inhibitory Factor Acts as the Potential Target of a Newly Synthesized Compound, 1-(9'-methyl-3'-carbazole)-3, 4-dihydro-beta-carboline
Ko, Pin-Hao; et al, Scientific Reports, 2019, 9(1), 1-12

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Triethylamine Solvents: 1,2-Dichlorobenzene ,  Water
Reference
Process for production of N-substituted carbazoles using amine catalysts
, European Patent Organization, , ,

Production Method 16

Reaction Conditions
1.1 Catalysts: Potassium methoxide
Reference
Preparation of N-ethylcarbazole
, Germany, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  0.5 h, rt
1.2 12 h, rt
Reference
Design and synthesis of aryl-functionalized carbazole-based porous coordination cages
Rowland, Casey A.; et al, Chemical Communications (Cambridge, 2020, 56(65), 9352-9355

Production Method 18

Reaction Conditions
1.1 Catalysts: Sodium hydroxide Solvents: Dimethylformamide ,  Water ;  5 min, rt
1.2 4 - 5 h, rt
Reference
Novel carbazole-stilbene hybrids as multifunctional anti-Alzheimer agents
Patel, Dushyant V.; et al, Bioorganic Chemistry, 2020, 101,

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium borohydride
Reference
New synthesis of amines and amides mediated by additions of benzotriazole to enamines and enamides and transformations of the adducts
Katritzky, Alan R.; et al, Synthesis, 1992, (12), 1295-8

Production Method 20

Reaction Conditions
1.1 Reagents: Lithium ,  Sodium Solvents: Tetrahydrofuran ;  rt; rt → reflux; 24 h, reflux
1.2 Reagents: Methanol ;  rt
Reference
Ring contracting sulfur extrusion from oxidized phenothiazine ring systems
Farmer, Steven C.; et al, Molecules, 2008, 13(6), 1345-1352

Production Method 21

Reaction Conditions
1.1 Reagents: Sodium borohydride
Reference
Reductive aminations of carbonyl compounds with borohydride and borane reducing agents
Baxter, Ellen W.; et al, Organic Reactions (Hoboken, 2002, 59,

Production Method 22

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetone ,  Water ;  2 h, rt
Reference
Synthesis of a novel carbazole photoinitiator 1-[6-(2-chlorobenzoyl)-9-ethyl-9H-carbazol-3-yl]ethanone oxime
Chen, Qiurong; et al, Huaxue Yanjiu Yu Yingyong, 2008, 20(5), 603-605

Production Method 23

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Acetone ,  Water ;  5 min, rt; 2 h, rt
Reference
Synthesis of 3-acetyl-6-benzoyl-N-ethylcarbazole
Feng, Yan; et al, Huaxue Yanjiu Yu Yingyong, 2007, 19(10), 1162-1165

Production Method 24

Reaction Conditions
1.1 Reagents: Phenyllithium Solvents: Diethyl ether ,  Butyl ether ;  rt → 0 °C; 30 min, 0 °C → rt
1.2 Reagents: Thiophenol Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Methanol ,  Acetone ;  16 h, rt
Reference
Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes
Clausen, Florian; et al, Chemical Science, 2019, 10(24), 6210-6214

Production Method 25

Reaction Conditions
1.1 Reagents: Lithium ,  Sodium Solvents: Tetrahydrofuran ;  rt; rt → reflux; 24 h, reflux
1.2 Reagents: Methanol ;  rt
Reference
Ring contracting sulfur extrusion from oxidized phenothiazine ring systems
Farmer, Steven C.; et al, Molecules, 2008, 13(6), 1345-1352

Production Method 26

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  3 h, 80 °C
Reference
Synthesis of Carbazole Alkaloids by Ring-Closing Metathesis and Ring Rearrangement-Aromatization
Dhara, Kalyan; et al, Angewandte Chemie, 2015, 54(52), 15831-15835

Production Method 27

Reaction Conditions
1.1 Reagents: (±)-Propylene oxide ,  Iodine Catalysts: (T-4)-(2,9-Dimethyl-1,10-phenanthroline-κN1,κN10)[1,1′-(9,9-dimethyl-9H-xanthene… Solvents: Tetrahydrofuran ;  20 h, heated
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
A Visible-Light-Mediated Synthesis of Carbazoles
Hernandez-Perez, Augusto C.; et al, Angewandte Chemie, 2013, 52(48), 12696-12700

N-Ethylcarbazole Raw materials

N-Ethylcarbazole Preparation Products

N-Ethylcarbazole Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:86-28-2)N-Ethylcarbazole
Order Number:sfd14312
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
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Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:86-28-2)N-乙基咔唑
Order Number:LE5869598;LE2371
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:45
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Email:18501500038@163.com

N-Ethylcarbazole Spectrogram

1H NMR 300 MHz DMSO
1H NMR
GC-MS
GC-MS
13C NMR
13C NMR

Additional information on N-Ethylcarbazole

Introduction to N-Ethylcarbazole (CAS No. 86-28-2)

N-Ethylcarbazole, a derivative of carbazole with the chemical formula C₁₂H₉N, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound is identified by its unique CAS number 86-28-2, which distinguishes it from other isomers and analogs. The structure of N-Ethylcarbazole consists of a carbazole core substituted with an ethyl group at the nitrogen position, making it a versatile intermediate in synthetic chemistry.

The carbazole moiety itself is a well-studied aromatic heterocycle that has garnered attention due to its broad spectrum of biological activities. Over the years, researchers have explored various derivatives of carbazole for their potential applications in medicinal chemistry, materials science, and beyond. Among these derivatives, N-Ethylcarbazole has emerged as a compound with considerable promise, particularly in the development of novel therapeutic agents.

In recent years, there has been a surge in research focusing on the pharmacological properties of N-Ethylcarbazole and its derivatives. Studies have indicated that this compound exhibits remarkable antioxidant, anti-inflammatory, and anticancer activities. The ethyl substituent at the nitrogen atom enhances the solubility and bioavailability of the compound, making it an attractive candidate for drug development.

One of the most compelling areas of research involving N-Ethylcarbazole is its application in oncology. Preclinical studies have demonstrated that N-Ethylcarbazole can inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in tumor progression. Specifically, it has been shown to modulate the activity of enzymes such as tyrosine kinases and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and survival.

Furthermore, N-Ethylcarbazole has been investigated for its potential role in neuroprotective therapies. Oxidative stress and inflammation are hallmark features of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant and anti-inflammatory properties of N-Ethylcarbazole make it a promising candidate for developing treatments that could slow down or halt the progression of these conditions.

The synthesis of N-Ethylcarbazole is another area where significant advancements have been made. Traditional methods often involve multi-step reactions that can be cumbersome and yield poor results. However, recent innovations in synthetic chemistry have led to more efficient and scalable routes for producing this compound. For instance, catalytic hydrogenation techniques have been employed to introduce the ethyl group at the nitrogen position with high selectivity and yield.

In addition to its pharmaceutical applications, N-Ethylcarbazole has found utility in materials science. Its aromatic structure and electron-rich nature make it an excellent candidate for use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers have demonstrated that incorporating N-Ethylcarbazole into these materials can enhance their performance by improving charge transport properties.

The future prospects for N-Ethylcarbazole are vast and multifaceted. As our understanding of its pharmacological properties continues to grow, so too does its potential as a therapeutic agent. Additionally, ongoing research into new synthetic methodologies will likely further improve the accessibility and cost-effectiveness of this compound.

In conclusion, N-Ethylcarbazole (CAS No. 86-28-2) is a versatile compound with significant applications across multiple fields. Its unique structure and functional properties make it an invaluable tool for researchers in pharmaceuticals, materials science, and beyond. As new discoveries are made and technologies advance, it is likely that N-Ethylcarbazole will continue to play a crucial role in scientific innovation.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:86-28-2)N-Ethylcarbazole
sfd14312
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-28-2)N-乙基咔唑
LE5869598;LE2371
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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